2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6Br2O2. This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, making it a significant intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one typically involves the bromination of 1-(3-bromo-2-hydroxyphenyl)ethanone. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 2-bromo-1-(3-bromo-2-oxophenyl)ethan-1-one.
Reduction: Formation of 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one involves its interaction with nucleophilic sites on biomolecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Bromo-1-(3-hydroxyphenyl)ethan-1-one: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one: The hydroxyl group is positioned differently, affecting its reactivity and interaction with other molecules.
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one: Contains fluorine atoms, which can alter its electronic properties and reactivity.
Uniqueness: 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one is unique due to the presence of two bromine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H6Br2O2 |
---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
InChI Key |
XAEVXDPHGPERBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.